1-(3-Chloropyrazin-2-yl)ethanol
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Overview
Description
1-(3-Chloropyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6ClN2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(3-Chloropyrazin-2-yl)ethanol typically involves the reaction of 3-chloropyrazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the ethylene oxide on the pyrazine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(3-Chloropyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form 1-(3-Chloropyrazin-2-yl)ethanone.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazine ring, to form dihydropyrazine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
1-(3-Chloropyrazin-2-yl)ethanol can be compared with other similar compounds, such as:
1-(3-Chloropyrazin-2-yl)ethanone: This compound is an oxidized form of this compound and has similar applications in chemistry and biology.
3-Chloropyrazine-2-carboxylic acid: Another derivative of pyrazine, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
2-(3-Chloropyrazin-2-yl)ethanol: A structural isomer of this compound, it has similar chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
1-(3-chloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-4,10H,1H3 |
InChI Key |
NWKSGFFWCCTNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1Cl)O |
Origin of Product |
United States |
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